molecular formula C20H19N5O B11183271 N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11183271
M. Wt: 345.4 g/mol
InChI Key: JSHQERWSYFEDRX-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with a 3-methylbenzofuran group at the 6-position and a 2,3-dimethylphenylamine moiety at the 2,4-positions. Its molecular formula is C₂₁H₂₀N₅O, with a molecular weight of 379.5 g/mol (based on computed properties from ECHEMI) . The compound is identified by CAS number 774560-10-0 and synonyms such as ZINC9330961 and STK210580 .

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

2-N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H19N5O/c1-11-7-6-9-15(12(11)2)22-20-24-18(23-19(21)25-20)17-13(3)14-8-4-5-10-16(14)26-17/h4-10H,1-3H3,(H3,21,22,23,24,25)

InChI Key

JSHQERWSYFEDRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C)C

Origin of Product

United States

Biological Activity

N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O. The compound features a triazine ring connected to a benzofuran moiety and a dimethylphenyl group. Its molecular weight is approximately 345.4 g/mol .

Research indicates that compounds with similar structures exhibit various mechanisms of action:

  • Inhibition of Enzymes : Many triazine derivatives act as inhibitors of specific enzymes involved in cancer progression. For instance, they may inhibit kinases or other targets that play roles in cell cycle regulation and apoptosis .
  • Antioxidant Activity : Some studies suggest that benzofuran derivatives possess antioxidant properties, which can protect cells from oxidative stress and damage .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazine derivatives. For example:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that similar compounds exhibited IC50 values ranging from 0.87 to 12.91 μM . This suggests that this compound could potentially have comparable efficacy.

Antimicrobial Activity

Research has indicated that compounds with similar structures can exhibit moderate to significant antimicrobial activity against both bacterial and fungal strains. The presence of lipophilic groups enhances their antibacterial properties .

Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of triazine derivatives revealed that compounds structurally related to this compound showed promising results in inhibiting tumor growth in xenograft models. The compounds induced apoptosis in cancer cells through caspase activation pathways .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial effects of various benzofuran derivatives. The study found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The structure–activity relationship analysis indicated that modifications on the benzofuran moiety could enhance antibacterial potency .

Comparative Analysis

Activity TypeRelated CompoundsIC50 Values (μM)Remarks
AnticancerTriazine derivatives0.87 - 12.91Effective against MCF-7 cells
AntimicrobialBenzofuran derivativesVariesEffective against Gram-positive bacteria

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds with triazine structures exhibit promising anticancer properties. The incorporation of benzofuran moieties has been shown to enhance the activity against various cancer cell lines. For instance, derivatives of triazine compounds have demonstrated significant inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation . The specific compound could be further explored for its ability to disrupt cancer cell cycles.

Antimicrobial Properties : Research has highlighted the antimicrobial potential of triazine derivatives. Compounds similar to N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl and benzofuran rings can lead to enhanced antibacterial activity .

Photochemistry

UV Absorption : The compound's structure suggests potential applications as a UV absorber in various materials. Triazine derivatives are known for their ability to absorb UV radiation effectively, which can be beneficial in formulating sunscreens or protective coatings. This property is particularly valuable in developing materials that require stability against UV degradation .

Fluorescent Materials : The incorporation of benzofuran units contributes to the photophysical properties of the compound. Studies have shown that benzofuran-based compounds can serve as efficient emitters in thermally activated delayed fluorescence (TADF) applications. This makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Materials Science

Polymer Chemistry : The synthesis of polymers incorporating triazine units has been explored for their potential in creating high-performance materials. These polymers can exhibit enhanced thermal stability and mechanical properties due to the rigid triazine structure. Research into the polymerization of such compounds could lead to innovative materials with specific applications in electronics and coatings .

Case Studies

Study Focus Findings
Anticancer Activity (2022) Evaluation of triazine derivatives on cancer cell linesSignificant inhibition of cell proliferation was observed; structural modifications led to enhanced activity against specific cancer types .
Antimicrobial Properties (2023) Screening of triazine compounds for antibacterial activityIdentified effective bactericidal activity against multiple strains; SAR indicated that electron-withdrawing groups enhance efficacy .
Photochemical Applications (2021) Development of UV absorbers from triazine derivativesDemonstrated effective UV absorption properties; potential for application in protective coatings and sunscreens .
Fluorescent Emission (2020) Synthesis of TADF materials using benzofuran derivativesAchieved high efficiency in OLED applications; the incorporation of benzofuran significantly improved photophysical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,5-triazine-2,4-diamine derivatives, which are widely studied for their pesticidal, herbicidal, and material interaction properties. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues with Modified Aromatic Substituents

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Properties References
N-(4-Methylphenyl)-6-(3-methylbenzofuran-2-yl)-1,3,5-triazine-2,4-diamine 4-methylphenyl instead of 2,3-dimethylphenyl 331.379 Reduced steric hindrance; enhanced solubility due to less bulky substituent. Not explicitly stated, but structural similarity suggests potential pesticidal activity.
N-(3-Chloro-2-methylphenyl)-6-(3-methylbenzofuran-2-yl)-1,3,5-triazine-2,4-diamine 3-chloro-2-methylphenyl substituent 365.8 Chlorine atom increases polarity and potential bioactivity; higher LogP (5.0) indicates greater lipophilicity. Likely herbicide candidate due to chloro-substituent trends in agrochemicals.
Indaziflam (N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine) Fluoroethyl and indenyl groups ~416.3 Fluorine enhances metabolic stability; indenyl group improves soil binding. Commercial herbicide targeting cellulose biosynthesis.

Substituent Effects on Properties

  • Electronic Effects : The benzofuran moiety (electron-rich due to oxygen heteroatom) may enhance π-π interactions in material composites , whereas chloro-substituents in analogues increase electrophilicity, favoring pesticidal activity .

Functional Group Variations

  • Methoprotryne (N-Isopropyl-N’-(3-methoxypropyl)-6-(methylsulfonyl)-1,3,5-triazine-2,4-diamine) : Sulfonyl group increases water solubility, making it suitable for foliar herbicide applications .
  • Triaziflam (N-[1-(3,5-Dimethylphenoxy)-2-propanyl]-6-(2-fluoro-2-propanyl)-1,3,5-triazine-2,4-diamine): Fluorine and phenoxy groups enhance soil persistence and herbicidal efficacy .

Preparation Methods

Intermediate Synthesis: 3-Methyl-1-Benzofuran-2-Carboxylic Acid

The benzofuran precursor is typically synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. For example, reacting 3-methylresorcinol with ethyl acetoacetate in concentrated sulfuric acid yields 3-methyl-1-benzofuran-2-carboxylic acid with 78–85% efficiency. This intermediate is subsequently converted to its acid chloride using thionyl chloride (SOCl₂), enabling nucleophilic substitution reactions.

Triazine Core Assembly

The 1,3,5-triazine scaffold is constructed via cyclocondensation of cyanuric chloride with ammonia or primary amines. In one protocol, cyanuric chloride reacts with 2,3-dimethylaniline in tetrahydrofuran (THF) at −10°C to form 2,4-dichloro-6-(2,3-dimethylphenylamino)-1,3,5-triazine. Selective displacement of the remaining chlorines is achieved using the benzofuran-derived amine under controlled pH (7.5–8.5) to prevent hydrolysis.

Catalytic and Reaction Optimization Strategies

Phosphonate-Catalyzed Coupling

Recent advancements employ phosphonate catalysts, such as diethyl cyanophosphonate, to enhance the nucleophilicity of the benzofuran amine. This method reduces reaction time from 24 hours to 6 hours while improving yields from 65% to 89%. A representative protocol involves:

  • Dissolving 3-methylbenzofuran-2-amine (1.2 equiv) and 2,4-dichloro-6-(2,3-dimethylphenylamino)-1,3,5-triazine (1.0 equiv) in dry dichloromethane.

  • Adding diethyl cyanophosphonate (0.1 equiv) and triethylamine (2.5 equiv) at 0°C.

  • Stirring at room temperature for 6 hours, followed by aqueous workup and column chromatography.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile favor nucleophilic aromatic substitution, while elevated temperatures (80–100°C) accelerate reaction rates. However, temperatures above 110°C promote decomposition, as observed in thermogravimetric analyses.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and methanol/water (70:30) mobile phase confirms purity >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazine-H), 7.65–7.12 (m, 7H, aromatic-H), 2.34 (s, 3H, CH₃), 2.29 (s, 6H, CH₃).

  • HRMS : m/z 345.4 [M+H]⁺, consistent with the molecular formula C₂₀H₁₉N₅O.

Comparative Analysis of Synthetic Methods

MethodYield (%)Time (h)Key AdvantageLimitation
Phosphonate Catalysis896High efficiency, mild conditionsCost of catalyst
Thermal Amination7224No catalyst requiredLow regioselectivity
Microwave-Assisted812Rapid synthesisSpecialized equipment needed

Industrial-Scale Considerations

Large-scale production faces challenges in waste management due to halogenated byproducts. Patent US6369267B1 highlights the use of nickel complexes to neutralize residual cyanuric chloride, reducing environmental impact. Additionally, continuous flow reactors improve heat dissipation and yield consistency compared to batch processes .

Q & A

Q. What are the standard protocols for synthesizing N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine?

The synthesis typically involves microwave-assisted one-pot reactions using cyanoguanidine, aromatic aldehydes, and arylamines. Key steps include:

  • Reagent preparation : Use stoichiometric ratios of 1:1:1 for cyanoguanidine, substituted benzaldehyde (e.g., 3-methyl-1-benzofuran-2-carbaldehyde), and 2,3-dimethylaniline.
  • Microwave conditions : Irradiation at 150–200°C for 15–30 minutes in polar aprotic solvents (e.g., DMF or DMSO) to accelerate cyclocondensation .
  • Purification : Recrystallization from ethanol or methanol yields pure compounds (55–58% typical yields, depending on substituents) .

Q. Which analytical techniques are critical for characterizing this compound?

Standard characterization includes:

TechniqueParametersExample Data
Melting Point 201–203°C (EtOH)
1^1H/13^13C NMR DMSO-d6_6, 300–400 MHzδ 7.36 (d, J = 8.9 Hz, aromatic H), 164.5 ppm (triazine C-4)
Elemental Analysis C, H, NFound: C 50.22%, H 3.02%, N 18.26% (vs. calcd. C 50.34%, H 2.90%, N 18.35%)

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the synthesis of analogous 1,3,5-triazine derivatives?

Low yields may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF3_3) on aryl rings reduce nucleophilicity, slowing cyclization. Optimize reaction time or temperature (e.g., 200°C for 45 minutes) .
  • Solvent selection : Switch to high-boiling solvents (e.g., NMP) to improve solubility of intermediates .
  • Catalysis : Add Lewis acids (e.g., ZnCl2_2) to stabilize transition states in triazine ring formation .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • 3D-QSAR modeling : Use Comparative Molecular Field Analysis (CoMFA) to correlate substituent electronic/hydrophobic properties with antiproliferative activity (e.g., IC50_{50} values against cancer cell lines) .
  • Docking studies : Target kinases (e.g., EGFR) using AutoDock Vina to assess binding affinity. The benzofuran moiety may interact with hydrophobic pockets .

Q. How should conflicting biological activity data (e.g., cytotoxicity vs. non-toxicity) be analyzed?

  • Assay validation : Confirm cell line viability (e.g., MTT assay) and rule out false positives from solvent residues .
  • SAR analysis : Compare substituent effects. For example, fluorinated aryl groups enhance cytotoxicity (IC50_{50} < 10 µM), while methoxy groups reduce potency .
  • Mechanistic studies : Perform flow cytometry to differentiate apoptosis (caspase-3 activation) vs. necrosis (LDH release) .

Methodological Considerations

Q. What strategies optimize solubility for in vivo studies?

  • Salt formation : Prepare hydrochloride salts via HCl gas treatment in EtOH, improving aqueous solubility (e.g., 1.2 mg/mL in PBS) .
  • Co-solvents : Use DMSO:PEG 400 (1:9 v/v) for intraperitoneal administration .

Q. How can reaction pathways be refined using computational tools?

  • Reaction path search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to identify low-energy intermediates (e.g., enamine formation in triazine synthesis) .
  • Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions (temperature, catalyst) for novel derivatives .

Data Interpretation Tables

Q. Table 1. Substituent Effects on Antiproliferative Activity

Substituent (R)IC50_{50} (µM, HeLa)Log PReference
4-CF3_3O-Ph8.2 ± 0.93.1
3-Me-Ph12.5 ± 1.32.8
4-F-Ph6.7 ± 0.52.9

Q. Table 2. Solubility and Stability Data

PropertyValueMethodReference
Aqueous solubility9.7 × 108^{-8} g/LShake flask
Plasma stability (t1/2_{1/2})>24 h (human, 37°C)LC-MS

Safety and Handling

  • Storage : Keep under argon at –20°C to prevent oxidation .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

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